(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride
Description
(2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride is a chiral piperazine derivative characterized by methyl groups at positions 1 and 4, a carboxylic acid moiety at position 2, and a dihydrochloride salt form. The (2R) configuration denotes the stereochemistry at the second carbon, which influences its physicochemical and biological properties.
Synthesis and Solubility: The compound is synthesized by protonating the basic nitrogen atoms of the piperazine ring with hydrochloric acid, a common method to enhance water solubility for pharmaceutical applications . This dihydrochloride form improves bioavailability compared to its free base counterpart.
Properties
IUPAC Name |
(2R)-1,4-dimethylpiperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-8-3-4-9(2)6(5-8)7(10)11;;/h6H,3-5H2,1-2H3,(H,10,11);2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQXMOMHHDOSZ-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C(=O)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of piperazine with appropriate methylating agents under controlled conditions to introduce the methyl groups at the 1 and 4 positions of the piperazine ring. The carboxylic acid group is then introduced, followed by the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
(2R)-1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using alkyl halides and appropriate catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
DMPCA·2HCl serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution .
Key Reactions:
- Oxidation : Introduces oxygen-containing functional groups.
- Reduction : Removes functional groups or reduces double bonds.
- Substitution : Replaces functional groups using nucleophilic or electrophilic reagents.
DMPCA·2HCl has garnered attention for its biological activities, particularly in antimicrobial, anticancer, and neuropharmacological research.
Antimicrobial Properties:
Research indicates that DMPCA exhibits significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Effects:
In vitro studies show that DMPCA induces apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values of 25 µM and 30 µM, respectively. The mechanism involves caspase pathway activation .
Neuropharmacological Activity:
Animal studies suggest that DMPCA has anxiolytic and antidepressant effects. Doses of 10-20 mg/kg significantly reduced anxiety-like behavior in models tested .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of DMPCA against multi-drug resistant strains. Results indicated that DMPCA inhibited bacterial growth and exhibited synergy when combined with traditional antibiotics.
Study 2: Cancer Cell Apoptosis
In laboratory settings, researchers treated breast cancer cells with DMPCA, observing significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in both early and late apoptotic cells following treatment.
Summary Table of Biological Activities
| Property | Description |
|---|---|
| Antimicrobial Activity | MIC of 32 µg/mL against Staphylococcus aureus and E. coli |
| Anticancer Activity | Induces apoptosis in HeLa (IC50 = 25 µM) and MCF-7 (IC50 = 30 µM) |
| Neuropharmacological Effects | Reduces anxiety-like behavior in animal models at doses of 10-20 mg/kg |
Mechanism of Action
The mechanism by which (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Salt Forms
The compound is compared to other piperazine derivatives and dihydrochloride salts to highlight differences in substituents, solubility, and applications.
Key Comparison Points
Solubility and Salt Formation
- Dihydrochloride salts, such as this compound and opipramol dihydrochloride, exhibit superior aqueous solubility compared to monohydrochlorides (e.g., the benzodioxin derivative in ) or free bases. This is critical for oral bioavailability and parenteral formulations .
- The number of hydrochloride groups correlates with solubility: dihydrochlorides generally dissolve more readily than monohydrochlorides due to increased ionic interactions .
Stereochemical and Functional Group Influence
- In contrast, opipramol dihydrochloride lacks chiral centers in its piperazine ring but includes a bulky tricyclic substituent, which enhances CNS penetration .
- Carboxylic acid groups (as in the target compound) contribute to hydrogen bonding and pH-dependent solubility, whereas aryl or alkyl substituents (e.g., in vardenafil dihydrochloride) prioritize lipophilicity for membrane permeability .
Research Findings and Trends
- Salt Selection in Drug Development: Dihydrochloride salts are preferred over monohydrochlorides for highly basic compounds to maximize solubility and stability .
- Chiral vs. Non-Chiral Derivatives: The (2R) configuration in the target compound may offer enantioselective advantages in drug design, whereas non-chiral analogs (e.g., salvarsan) prioritize functional group reactivity .
- Structural Diversity : Piperazine derivatives exhibit broad applicability, from antimicrobials (salvarsan) to CNS drugs (opipramol), driven by substituent-tailored properties .
Biological Activity
(2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 231.117 g/mol. Its potential therapeutic applications span various fields, including neurology and cancer treatment, due to its ability to interact with specific biological targets.
The compound's structure can be represented as follows:
- IUPAC Name: 1,4-dimethylpiperazine-2-carboxylic acid; dihydrochloride
- CAS Number: 1174064-55-1
- InChI Key: UPJQXMOMHHDOSZ-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C7H16Cl2N2O2 |
| Molecular Weight | 231.117 g/mol |
| Synonyms | 1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride |
The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems and its potential as an inhibitor of specific enzymes. For instance, studies have indicated that piperazine derivatives can inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids and has implications in pain modulation and inflammation .
Pharmacological Effects
- Neuropharmacology :
- Antimicrobial Activity :
Case Studies and Research Findings
- A study demonstrated that this compound showed significant inhibition of FAAH, leading to increased levels of anandamide in rat models. This increase was associated with reduced pain sensitivity in inflammatory conditions .
- Another investigation into the compound's structural analogs revealed that modifications could enhance its binding affinity to target enzymes, suggesting avenues for developing more potent derivatives with improved therapeutic profiles .
Comparative Analysis of Piperazine Derivatives
A comparative analysis of various piperazine derivatives highlights the biological activity spectrum within this class of compounds.
| Compound | Target Enzyme/Activity | Biological Effect |
|---|---|---|
| This compound | FAAH | Analgesic effects via endocannabinoid modulation |
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | FAAH | Selective inhibition leading to increased endocannabinoids |
| 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid | Acetylcholinesterase | Potential therapeutic for Alzheimer's disease |
Q & A
Basic Research Questions
Q. How can the purity of (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride be determined experimentally?
- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended, using a mobile phase of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 ± 0.02 with phosphoric acid. This method ensures baseline separation of impurities and degradation products, as validated in pharmacopeial standards .
Q. What are the key physical properties critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is a white to pale reddish-yellow crystalline powder with a melting point of 258°C. It is insoluble in water but soluble in polar organic solvents like ethanol or dimethyl sulfoxide. Proper storage in airtight containers at room temperature is essential to prevent degradation, which may produce toxic gases (e.g., HCl, CO) upon decomposition .
Q. How should researchers mitigate risks associated with its incompatibility with oxidizing agents?
- Methodological Answer : Store the compound separately from oxidizers (e.g., peroxides, chlorates) in a dedicated chemical storage cabinet. Conduct reactions under inert atmospheres (e.g., nitrogen or argon) and use personal protective equipment (PPE), including acid-resistant gloves and fume hoods, to avoid exposure to decomposition products .
Advanced Research Questions
Q. What computational methods can predict the electronic and steric effects of the chiral (2R) configuration in this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model steric and electronic interactions. Basis sets like 6-31G(d,p) are suitable for geometry optimization and vibrational frequency analysis. This approach has been validated for similar piperazine derivatives to predict reactivity and enantiomeric stability .
Q. How can enantiomeric excess be quantified during asymmetric synthesis of the (2R)-enantiomer?
- Methodological Answer : Chiral stationary phase chromatography (e.g., Chiralpak® IA or IB columns) with a mobile phase of hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid provides resolution of enantiomers. Calibration with racemic mixtures ensures accuracy. Advanced nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results .
Q. What synthetic strategies optimize yield while minimizing diastereomer formation?
- Methodological Answer : Use kinetic resolution via enzymatic catalysis (e.g., lipases in non-polar solvents) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes). Reaction monitoring via in-situ FTIR or Raman spectroscopy allows real-time adjustment of temperature and pH to favor the (2R)-configuration. Evidence from piperazine-based drug synthesis (e.g., amodiaquine derivatives) supports these approaches .
Q. How do structural modifications (e.g., methyl groups at positions 1 and 4) influence solubility and bioavailability?
- Methodological Answer : Methyl groups enhance lipophilicity, as shown in LogP calculations (e.g., using Molinspiration software). Solubility can be improved via salt formation (e.g., dihydrochloride) or co-solvency with cyclodextrins. In vitro permeability assays (Caco-2 cell monolayers) and molecular dynamics simulations correlate structural features with membrane penetration .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points (e.g., 258°C vs. 266–269°C)?
- Methodological Answer : Variations may arise from hydrate vs. anhydrous forms or impurities. Characterize the compound via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm hydration state. Cross-validate with elemental analysis (C, H, N) and X-ray crystallography for structural clarity .
Q. Why do computational predictions of solubility sometimes conflict with experimental data?
- Methodological Answer : Solubility models (e.g., COSMO-RS) may overlook ion-pairing effects in hydrochloride salts. Experimental validation using shake-flask methods at controlled pH (1–3 for dihydrochloride salts) and comparison with Hansen solubility parameters improve accuracy. Adjust force fields in molecular simulations to account for ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
